molecular formula C8H17N3O B13240896 3,3-Dimethyl-1-(piperidin-3-yl)urea

3,3-Dimethyl-1-(piperidin-3-yl)urea

Cat. No.: B13240896
M. Wt: 171.24 g/mol
InChI Key: MDJZCULZJWAILA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(piperidin-3-yl)urea is a chemical compound that features a piperidine ring substituted with a urea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the piperidine ring, a six-membered heterocycle containing nitrogen, makes it a valuable scaffold in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(piperidin-3-yl)urea typically involves the reaction of piperidine derivatives with isocyanates or carbamoyl chlorides. One common method includes the reaction of 3-piperidinol with dimethylcarbamoyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(piperidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

3,3-Dimethyl-1-(piperidin-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor modulation.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(piperidin-3-yl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(piperidin-4-yl)urea: Similar structure but with the urea moiety attached to the 4-position of the piperidine ring.

    3,3-Dimethyl-1-(pyridin-3-yl)urea: Contains a pyridine ring instead of a piperidine ring.

Uniqueness

3,3-Dimethyl-1-(piperidin-3-yl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the urea moiety on the piperidine ring can affect the compound’s ability to interact with molecular targets, making it distinct from similar compounds.

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

1,1-dimethyl-3-piperidin-3-ylurea

InChI

InChI=1S/C8H17N3O/c1-11(2)8(12)10-7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3,(H,10,12)

InChI Key

MDJZCULZJWAILA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1CCCNC1

Origin of Product

United States

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